molecular formula C13H11Cl2N3O B8572042 2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide

2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide

Cat. No. B8572042
M. Wt: 296.15 g/mol
InChI Key: BTYUDXQEYQNBKQ-UHFFFAOYSA-N
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Description

2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide is a useful research compound. Its molecular formula is C13H11Cl2N3O and its molecular weight is 296.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[(2,5-Dichloro-4-pyridinyl)amino]-N-methylbenzamide

Molecular Formula

C13H11Cl2N3O

Molecular Weight

296.15 g/mol

IUPAC Name

2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide

InChI

InChI=1S/C13H11Cl2N3O/c1-16-13(19)8-4-2-3-5-10(8)18-11-6-12(15)17-7-9(11)14/h2-7H,1H3,(H,16,19)(H,17,18)

InChI Key

BTYUDXQEYQNBKQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Palladium(II) acetate (0.098 g, 0.44 mmol) was added to 2,5-dichloro-4-iodopyridine (3 g, 10.95 mmol), 2-amino-N-methylbenzamide (1.645 g, 10.95 mmol), Cesium carbonate (7.14 g, 21.91 mmol) and 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (0.380 g, 0.66 mmol) in dioxane (150 mL) under nitrogen. The resulting suspension was stirred at 80 °C for 18 hours. The reaction mixture was filtered and the filtrate was evaporated to dryness. The crude residue was triturated with DCM to give a solid which was collected by filtration and dried under vacuum to give 2-(2,5-dichloropyridin-4-ylamino)-N-methylbenzamide (1.58 g, 49 %) as a tan solid, LCMS indicated 87% pure. This was purified by flash silica chromatography, elution gradient 0 to 5% MeOH in DCM. Pure fractions were evaporated to dryness to afford 2-(2,5-dichloropyridin-4-ylamino)-N-methylbenzamide (1.040 g, 32.1 %) as a yellow solid.
Quantity
0.0219 mol
Type
reagent
Reaction Step One
Quantity
0.15 L
Type
solvent
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Quantity
0.011 mol
Type
reactant
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Quantity
0.011 mol
Type
reactant
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Quantity
0.000657 mol
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catalyst
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Quantity
0.000438 mol
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catalyst
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Synthesis routes and methods II

Procedure details

A 150-mL sealed tube was charged with 2,5-dichloro-4-iodopyridine (3.5 g, 12.78 mmol), 2-amino-N-methylbenzamide (1.919 g, 12.78 mmol) and tripotassium phosphate (8.14 g, 38.3 mmol) in 1,4-dioxane (100 mL). The reaction mixture was degassed with nitrogen for 10 min. Bis(2-diphenylphosphinophenyl)ether (DPEPhos, 0.688 g, 1.278 mmol) and Pd(OAc)2 (0.115 g, 0.511 mmol) were added and the reaction mixture was heated in a 120° C. oil bath over night. The reaction mixture was filtered through celite, which was washed with dioxane. The solvent was evaporated to dryness and the solid was washed with EtOH (10 mL×3) to give 2.14 g (56%) of product as an off white solid.
Quantity
3.5 g
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reactant
Reaction Step One
Quantity
1.919 g
Type
reactant
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Quantity
8.14 g
Type
reactant
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Quantity
100 mL
Type
solvent
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Quantity
0.688 g
Type
reactant
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0.115 g
Type
catalyst
Reaction Step Two
Yield
56%

Synthesis routes and methods III

Procedure details

Palladium(II) acetate (0.393 g, 1.75 mmol) was added to 2,5-dichloro-4-iodopyridine (12 g, 43.81 mmol), 2-amino-N-methylbenzamide (6.58 g, 43.81 mmol), cesium carbonate (28.6 g, 87.63 mmol) and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (1.521 g, 2.63 mmol) in dioxane (600 mL) under an atmosphere of nitrogen. The resulting suspension was heated at 80° C. for 18 hours, allowed to cool to room temperature and then filtered. The filtrate was evaporated and the residue triturated with CH2Cl2 to leave 2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide (6.306 g, 48% yield). The CH2Cl2 solution was evaporated and the residue triturated with CH2Cl2 to leave a second crop of 2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide (1.87 g, 14% yield); 1H NMR spectrum: (300 MHz, DMSO) δ 2.78 (2H, d), 7.19-7.21 (2H, m), 7.54-7.60 (2H, m), 7.73 (1H, d), 8.28 (1H, s), 8.70 (1H, d), 10.41 (1H, s); Mass spectrum: m/z (ESI+) (M+H)+=296.0 and 298.0 and 300.0.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
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Quantity
28.6 g
Type
reactant
Reaction Step One
Quantity
1.521 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0.393 g
Type
catalyst
Reaction Step One

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